molecular formula C5H6N4O2 B1369257 3-Nitropyridine-2,4-diamine CAS No. 24501-21-1

3-Nitropyridine-2,4-diamine

Cat. No.: B1369257
CAS No.: 24501-21-1
M. Wt: 154.13 g/mol
InChI Key: LXNNKGSAWMJWJN-UHFFFAOYSA-N
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Description

3-Nitropyridine-2,4-diamine is an organic compound belonging to the class of nitropyridines. It is characterized by the presence of a nitro group (-NO₂) at the third position and two amino groups (-NH₂) at the second and fourth positions on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Nitropyridines, in general, are known to interact with various biological targets due to their electron-deficient character .

Biochemical Pathways

It is known that from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . This suggests that the compound may influence pathways involving these substances, leading to downstream effects.

Action Environment

The action, efficacy, and stability of 3-Nitropyridine-2,4-diamine can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the compound’s action could be influenced by the presence of certain solvents or other environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitropyridine-2,4-diamine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The subsequent introduction of amino groups can be achieved through vicarious nucleophilic substitution or oxidative substitution methods .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Nitropyridine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    3-Nitropyridine: Lacks the amino groups present in 3-nitropyridine-2,4-diamine.

    2-Amino-5-nitropyridine: Similar structure but with different substitution pattern.

    4-Amino-3-nitropyridine: Another isomer with distinct properties.

Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .

Properties

IUPAC Name

3-nitropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNNKGSAWMJWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576930
Record name 3-Nitropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24501-21-1
Record name 3-Nitropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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